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Compound of Interest

Compound Name: 2-Amino-4,5-diethoxybenzoic acid

Cat. No.: B1275911

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is a valuable aromatic building block in organic synthesis,
primarily utilized as a key intermediate in the preparation of various heterocyclic compounds
with significant biological and pharmaceutical activities. Its structure, featuring an anthranilic
acid core with two activating ethoxy groups, makes it an excellent precursor for the synthesis of
guinazolinones and other related scaffolds. These resulting molecules have shown potential in
medicinal chemistry, including applications as kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of 2-
Amino-4,5-diethoxybenzoic acid in the synthesis of bioactive molecules. While specific
experimental data for the diethoxy derivative is limited in published literature, the protocols for
the closely related and well-documented 2-amino-4,5-dimethoxybenzoic acid are presented as
a strong predictive model for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-diethoxybenzoic acid and
its dimethoxy analog are presented in Table 1 for comparison.
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2-Amino-4,5- 2-Amino-4,5-
Property . . . . . .

diethoxybenzoic acid dimethoxybenzoic acid
CAS Number 20197-72-2 5653-40-7
Molecular Formula C11H1sNO4 CoH11NOa4
Molecular Weight 225.24 g/mol 197.19 g/mol

] White to off-white crystalline
Appearance Tan crystalline powder
powder
Melting Point 140-145 °C 169-173 °C (dec.)[1]
N ) ) Soluble in Methanol and

Solubility Data not readily available

Water[1]

Core Application: Synthesis of Quinazolinone
Derivatives

A primary application of 2-Amino-4,5-diethoxybenzoic acid is in the synthesis of 6,7-
diethoxyquinazolinones. These heterocycles are of significant interest in drug discovery, as the
quinazolinone scaffold is present in numerous approved drugs. The general synthetic approach
involves the cyclocondensation of the anthranilic acid derivative with a suitable one-carbon

source.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of quinazolinone
derivatives from 2-Amino-4,5-diethoxybenzoic acid.
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Step 1: Cyclocondensation

One-Carbon Source
(e.g., Formamide, Urea, Cyanamide)

' i

6,7-Diethoxy-2,4(1H,3H)-quinazolinedione
or related quinazolinone

2-Amino-4,5-diethoxybenzoic acid

Step 2: Functionalization (Optional)

Chlorination
(e.g., POCI5)

'

2,4-Dichloro-6,7-diethoxyquinazoline

'

Nucleophilic Substitution
(e.g., Amines)

'

Bioactive Quinazolinone Derivatives

Click to download full resolution via product page

Caption: General workflow for quinazolinone synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 6,7-
dimethoxy-substituted quinazolinones. These methods are expected to be readily applicable to
2-Amino-4,5-diethoxybenzoic acid with minor optimization of reaction conditions.
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Protocol 1: Synthesis of 6,7-Diethoxy-2,4(1H,3H)-
quinazolinedione

This protocol describes the cyclization of 2-Amino-4,5-diethoxybenzoic acid with urea to form
the corresponding quinazolinedione.

Reaction Scheme:

Materials:

e 2-Amino-4,5-diethoxybenzoic acid

e Urea

¢ High-boiling point solvent (e.g., paraffin oil or diphenyl ether)

Procedure:

Combine 2-Amino-4,5-diethoxybenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom
flask.

e Add a high-boiling point solvent to create a slurry.
e Heat the mixture to 180-200 °C with stirring.
¢ Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.

o Cool the reaction mixture to room temperature, which should result in the precipitation of the
product.

» Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate filtration.

o Collect the solid product by vacuum filtration and wash with hexane to remove the high-
boiling solvent.

e The crude product can be further purified by recrystallization from a suitable solvent like
ethanol or acetic acid.
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Quantitative Data (Analogous Reaction):

The synthesis of the dimethoxy analog, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, proceeds

in high yield.
Starting Material Product Reagents Yield
2-Amino-4,5- 6,7-Dimethoxy-
dimethoxybenzoic 2,4(1H,3H)- Urea, Heat ~90%
acid quinazolinedione

Protocol 2: Synthesis of 2,4-Dichloro-6,7-
diethoxyquinazoline

This protocol details the chlorination of the quinazolinedione to produce a versatile intermediate
for further functionalization.

Reaction Scheme:

Materials:

e 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione
e Phosphorus oxychloride (POCIs)

¢ N,N-Dimethylaniline (as a catalyst)
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-
Diethoxy-2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (10-15 eq).

e Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

o Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear
solution.

» Monitor the reaction by TLC until the starting material is consumed.
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Carefully remove the excess POCIs under reduced pressure.

Pour the cooled residue onto crushed ice with vigorous stirring.

Neutralize the mixture with a base (e.g., concentrated ammonia solution or saturated sodium
bicarbonate) to precipitate the product.

Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data (Analogous Reaction):

Starting Material Product Reagents Yield
6,7-Dimethoxy- )

2,4-Dichloro-6,7- POCIs, N,N-
2,4(1H,3H)- >90%

) o dimethoxyquinazoline Dimethylaniline
quinazolinedione

Protocol 3: Synthesis of Bioactive 4-Anilinoquinazoline
Derivatives

This protocol describes the nucleophilic aromatic substitution reaction of the
dichloroquinazoline intermediate with an aniline to produce a 4-anilinoquinazoline derivative, a
common scaffold in kinase inhibitors.

Reaction Scheme:

Materials:

e 2,4-Dichloro-6,7-diethoxyquinazoline

e Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
 |sopropanol

Procedure:

o Dissolve 2,4-Dichloro-6,7-diethoxyquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in
isopropanol.
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e Heat the mixture to reflux for 4-6 hours.
e Monitor the reaction by TLC.
o Upon completion, cool the reaction mixture to room temperature.

o The product may precipitate upon cooling. If not, the solvent can be partially evaporated to
induce crystallization.

o Collect the solid product by vacuum filtration and wash with cold isopropanol.
e The product can be purified by recrystallization if necessary.

Quantitative Data (Analogous Reaction):

Starting Material Product Reagents Yield

4-(Anilino)-2-chloro-
2,4-Dichloro-6,7- 6,7- Various anilines,
: : : : : : 70-85%
dimethoxyquinazoline dimethoxyquinazoline Isopropanol

derivatives

Application in Kinase Inhibitor Synthesis and
Signaling Pathways

Derivatives of 6,7-dialkoxyquinazolines are well-known inhibitors of the Epidermal Growth
Factor Receptor (EGFR) tyrosine kinase. EGFR is a key component of a signaling pathway that
regulates cell proliferation, and its overactivity is a hallmark of many cancers. By blocking the
ATP-binding site of the EGFR kinase domain, these quinazoline derivatives inhibit its activity
and downstream signaling, leading to reduced cancer cell growth and survival.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition
by quinazoline-based drugs.
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Caption: EGFR signaling pathway and inhibition.
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Conclusion

2-Amino-4,5-diethoxybenzoic acid is a versatile and valuable building block for the synthesis
of pharmaceutically relevant quinazolinone derivatives. The provided protocols, based on the
well-established chemistry of its dimethoxy analog, offer a solid foundation for researchers to
explore the synthesis of novel bioactive compounds. The ability of the resulting quinazolinone
scaffolds to inhibit key signaling pathways, such as the EGFR pathway, underscores the
importance of this starting material in modern drug discovery and development. Researchers
are encouraged to use the provided methodologies as a starting point and optimize conditions
to achieve the desired outcomes for their specific synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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